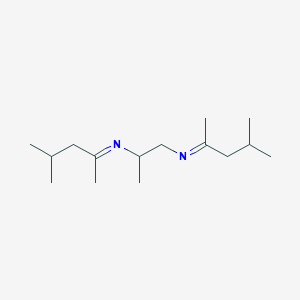
(2E,2'E)-N,N'-(Propane-1,2-diyl)bis(4-methylpentan-2-imine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is an organic compound characterized by its imine functional groups and a propane-1,2-diyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) typically involves the condensation reaction between propane-1,2-diamine and 4-methylpentan-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine bonds. Common solvents used include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反应分析
Types of Reactions
(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines.
科学研究应用
Chemistry
In chemistry, (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its imine groups can interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The imine functionality can be modified to enhance biological activity and selectivity.
Industry
In industry, (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) can be used in the synthesis of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in material science.
作用机制
The mechanism of action of (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) involves its interaction with molecular targets through its imine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
(2E,2’E)-N,N’-(Ethane-1,2-diyl)bis(4-methylpentan-2-imine): Similar structure but with an ethane backbone.
(2E,2’E)-N,N’-(Butane-1,2-diyl)bis(4-methylpentan-2-imine): Similar structure but with a butane backbone.
Uniqueness
(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is unique due to its specific backbone and imine functionality, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a versatile compound in research and industry.
属性
CAS 编号 |
646059-65-6 |
|---|---|
分子式 |
C15H30N2 |
分子量 |
238.41 g/mol |
IUPAC 名称 |
4-methyl-N-[2-(4-methylpentan-2-ylideneamino)propyl]pentan-2-imine |
InChI |
InChI=1S/C15H30N2/c1-11(2)8-13(5)16-10-15(7)17-14(6)9-12(3)4/h11-12,15H,8-10H2,1-7H3 |
InChI 键 |
CWVUIKWGVJJUDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=NCC(C)N=C(C)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


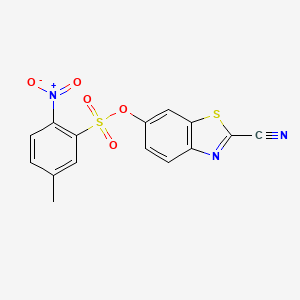
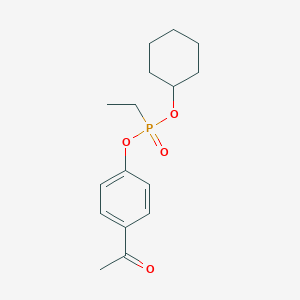
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)
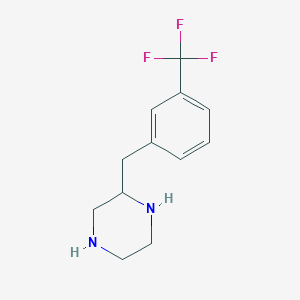

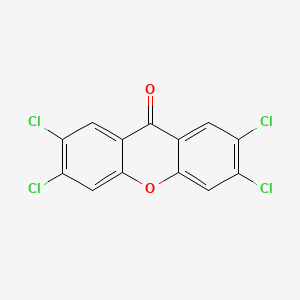

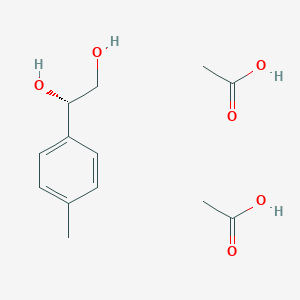
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)

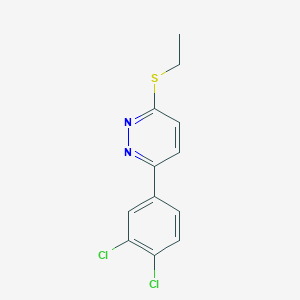
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
